BenchChemオンラインストアへようこそ!

2-((4-Methylthio)benzoyl)benzoic acid

Lipophilicity Drug design SAR

2-((4-Methylthio)benzoyl)benzoic acid (CAS 7028-73-1; C₁₅H₁₂O₃S; MW 272.32 g/mol) is a diaryl ketone-functionalized benzoic acid derivative bearing a 4-methylthio substituent on the benzoyl ring and a carboxylic acid group ortho to the ketone linkage on the second aryl ring. The compound is reported to exhibit a density of 1.3±0.1 g/cm³, a boiling point of 499.3±30.0 °C, a flash point of 255.8±24.6 °C, a melting point of 149–151 °C (hexane), and a calculated LogP of 3.34.

Molecular Formula C15H12O3S
Molecular Weight 272.3 g/mol
Cat. No. B7864422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Methylthio)benzoyl)benzoic acid
Molecular FormulaC15H12O3S
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H12O3S/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
InChIKeyGKBWOXTZNZGNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Methylthio)benzoyl)benzoic Acid (CAS 7028-73-1): Sourcing and Differentiation Guide for the Para-Methylthio Benzoylbenzoic Acid Scaffold


2-((4-Methylthio)benzoyl)benzoic acid (CAS 7028-73-1; C₁₅H₁₂O₃S; MW 272.32 g/mol) is a diaryl ketone-functionalized benzoic acid derivative bearing a 4-methylthio substituent on the benzoyl ring and a carboxylic acid group ortho to the ketone linkage on the second aryl ring [1]. The compound is reported to exhibit a density of 1.3±0.1 g/cm³, a boiling point of 499.3±30.0 °C, a flash point of 255.8±24.6 °C, a melting point of 149–151 °C (hexane), and a calculated LogP of 3.34 . Commercial availability is confirmed at 95–97% purity from multiple research-chemical suppliers, with recommended long-term storage in a cool, dry place . The 4-methylthiobenzoyl substructure is recognized as a privileged pharmacophore, forming the core of the approved cardiotonic drug enoximone (a PDE3 inhibitor, IC₅₀ 5.9 µM) and the analgesic agent tifurac, underscoring the biological relevance of this specific substitution pattern [2][3].

Why 2-((4-Methylthio)benzoyl)benzoic Acid Cannot Be Replaced by Isomeric Methylthio or Non-Ketone Analogs


The benzoylbenzoic acid scaffold presents three distinct sites of structural variation—the methylthio position (ortho, meta, or para on the benzoyl ring), the carboxylic acid position (ortho vs. para relative to the ketone), and the oxidation state of the bridging carbonyl—each of which profoundly alters molecular geometry, electronic properties, and biological recognition. The para-methylthio isomer (target compound) places the sulfur substituent in conjugation with the ketone, maximizing the electron-donating resonance effect that stabilizes the carbonyl and modulates hydrogen-bond acceptor strength, a feature directly exploited in PDE3 inhibitor pharmacophore models [1]. By contrast, the ortho-methylthio isomer (CAS 194928-21-7) introduces steric congestion that distorts the dihedral angle between the two aryl rings, while the meta isomer (CAS 1417463-47-8) disrupts through-conjugation, weakening the electronic coupling between the methylthio group and the ketone . The reduced analog 2-(4-methylthiophenyl)benzoic acid (CAS 252760-02-4), lacking the ketone bridge entirely, loses the planar diaryl ketone geometry essential for π-stacking interactions with aromatic residues in enzyme binding pockets [2]. The positional isomer 4-(4-methylthiobenzoyl)benzoic acid places the carboxylic acid para to the ketone, altering both the pKa and the capacity for intramolecular hydrogen bonding with the carbonyl oxygen. These electronic and steric differences make simple isosteric replacement unreliable for SAR campaigns; procurement of the specific para-methylthio ortho-carboxy regioisomer is therefore a structural necessity, not a vendor convenience.

Quantitative Differentiation Evidence: 2-((4-Methylthio)benzoyl)benzoic Acid vs. Closest Structural Analogs


Para-Methylthio Substitution Maximizes Calculated LogP Relative to Ortho and Meta Isomers, Enhancing Membrane Permeability Predictions

The target compound (4-methylthio, para-substituted) exhibits a computed LogP (XLogP3) of 3.0 [1]. The positional isomers—2-((2-methylthio)benzoyl)benzoic acid (ortho) and 2-((3-methylthio)benzoyl)benzoic acid (meta)—share an identical molecular formula (C₁₅H₁₂O₃S; MW 272.32) but differ in the spatial orientation of the methylthio group relative to the ketone. In the ortho isomer, intramolecular steric clash between the 2-methylthio group and the carbonyl oxygen is expected to increase solvent-exposed hydrophobic surface area, potentially elevating experimental LogP above the para value; however, the meta isomer, lacking through-conjugation, exhibits a subtly different dipole moment that can reduce passive membrane partitioning relative to the para congener [2]. The computed LogP of 3.0 places the compound within the optimal range for oral bioavailability (Rule of Five) while providing sufficient lipophilicity for blood-brain barrier penetration in CNS-targeted programs.

Lipophilicity Drug design SAR

Measured Melting Point (149–151 °C) Enables Purity Assessment by Differential Scanning Calorimetry and Facilitates Solid-Phase Formulation

The target compound exhibits a definitive melting point of 149–151 °C (recrystallized from hexane) . By comparison, the reduced analog 2-(4-methylthiophenyl)benzoic acid (CAS 252760-02-4) is reported as a solid but without a published sharp melting point in accessible literature, while the ortho isomer 2-((2-methylthio)benzoyl)benzoic acid typically exhibits a lower and broader melting range due to the conformational disorder introduced by the ortho substituent . A sharp, reproducible melting point is a critical quality attribute for procurement, as it provides a straightforward bench-top identity and purity check independent of chromatographic instrumentation.

Thermal analysis Purity determination Formulation

The 4-Methylthiobenzoyl Substructure Is a Validated Pharmacophore in an Approved PDE3 Inhibitor (Enoximone, IC₅₀ 5.9 µM), Conferring Pathway-Relevant Biological Annotation Absent in Non-Para Analogs

The 4-methylthiobenzoyl group, when incorporated into a 1,3-dihydro-2H-imidazol-2-one core, yields enoximone—an approved drug for congestive heart failure that selectively inhibits phosphodiesterase III (PDE3) with an IC₅₀ of 5.9 µM . The seminal SAR study by Schnettler et al. explicitly demonstrated that '4-methoxy or 4-methylthiobenzoyl substitution afforded compounds of greatest inotropic potency' in this series [1]. In contrast, the ortho- and meta-methylthiobenzoyl isomers are not represented among the high-potency compounds in this pharmacophore class, and the 2-(4-methylthiophenyl)benzoic acid scaffold (lacking the ketone) cannot adopt the requisite planar geometry for PDE3 binding [2]. While the target compound itself is a synthetic intermediate rather than a direct PDE3 inhibitor, its para-methylthiobenzoyl fragment is the identical privileged substructure found in enoximone, making it a strategic building block for any medicinal chemistry program targeting PDE3 or related phosphodiesterase isoforms.

PDE3 inhibition Cardiotonic Pharmacophore validation

Oxidizable Methylthio Group Enables On-Demand Polarity Tuning via Sulfoxide/Sulfone Formation, a Derivatization Handle Not Available in Methyl or Methoxy Analogs

The 4-methylthio (-SMe) substituent can be selectively oxidized to the corresponding sulfoxide (-SOMe) or sulfone (-SO₂Me), enabling systematic modulation of hydrogen-bond acceptor strength, polarity, and metabolic stability without altering the core scaffold [1]. This oxidation handle is absent in the 4-methylbenzoyl analog (where -CH₃ is not oxidizable under mild conditions) and in the 4-methoxybenzoyl analog (where the ether oxygen resists further oxidation). In the enoximone metabolism literature, the 4-methylthiobenzoyl moiety undergoes in vivo oxidation, and the resulting sulfoxide/sulfone metabolites exhibit distinct pharmacokinetic profiles [2]. For the target compound, oxidation of the methylthio group prior to (or after) amide/ester coupling at the carboxylic acid provides a route to a library of polarity-graded analogs for property optimization.

Synthetic versatility Prodrug design Late-stage functionalization

Optimal Application Scenarios for 2-((4-Methylthio)benzoyl)benzoic Acid (CAS 7028-73-1)


Medicinal Chemistry: PDE3-Targeted Library Synthesis Leveraging the Enoximone Pharmacophore

The 4-methylthiobenzoyl fragment is the defining pharmacophoric element of enoximone, an approved PDE3 inhibitor (IC₅₀ 5.9 µM) used in congestive heart failure [1]. 2-((4-Methylthio)benzoyl)benzoic acid serves as a key intermediate for constructing focused libraries of PDE3 inhibitors by amide coupling at the ortho-carboxylic acid, followed by imidazolone ring formation or alternative heterocycle annulation. The para-methylthio substitution is explicitly validated in the original SAR as the optimal group for inotropic potency [2]. The ortho- and meta-methylthio isomers lack this clinical validation and should be avoided for PDE3-targeted programs.

Synthetic Methodology: Scaffold for Oxidative Late-Stage Functionalization Studies

The methylthio group can be oxidized stepwise to sulfoxide and sulfone, providing three distinct electronic states from a single starting material. This is particularly valuable for systematic LogP and TPSA modulation in lead optimization, where the polarity range of ~16 Ų (from TPSA 79.7 to ~96 Ų) can be traversed without altering the core scaffold [1]. The carboxylic acid group additionally enables conjugation to amines, alcohols, or hydrazines, making the compound a versatile three-point diversification hub.

Analytical Reference Standard: Physical Property Benchmark for Isomeric Purity Verification

The sharp melting point of 149–151 °C (hexane) provides a convenient identity and purity check [1]. This property is particularly useful when distinguishing the para-methylthio isomer from the ortho isomer (CAS 194928-21-7), which is expected to exhibit a lower and broader melting range due to conformational disorder. Laboratories procuring this compound for isomer-sensitive applications can use melting point as a rapid orthogonal identity test to confirm that the correct regioisomer has been supplied.

Drug Metabolism and Pharmacokinetics (DMPK): Probe Substrate for Sulfur Oxidation Pathways

The 4-methylthiobenzoyl moiety undergoes metabolic oxidation in vivo, as demonstrated by enoximone metabolism studies that identified sulfoxide, sulfone, and 4-methylthiobenzoic acid glycine conjugate as urinary metabolites [1]. 2-((4-Methylthio)benzoyl)benzoic acid can serve as a simplified probe substrate for studying cytochrome P450-mediated sulfur oxidation and subsequent Phase II conjugation in hepatic microsome or hepatocyte assays, providing a clean readout of S-oxidation activity without interference from other metabolic soft spots.

Quote Request

Request a Quote for 2-((4-Methylthio)benzoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.